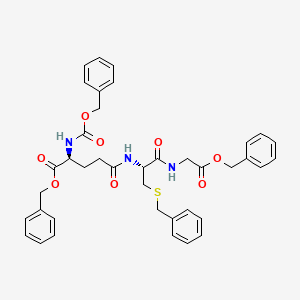

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl (2S)-5-[[(2R)-3-benzylsulfanyl-1-oxo-1-[(2-oxo-2-phenylmethoxyethyl)amino]propan-2-yl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H41N3O8S/c43-35(22-21-33(38(46)49-25-30-15-7-2-8-16-30)42-39(47)50-26-31-17-9-3-10-18-31)41-34(28-51-27-32-19-11-4-12-20-32)37(45)40-23-36(44)48-24-29-13-5-1-6-14-29/h1-20,33-34H,21-28H2,(H,40,45)(H,41,43)(H,42,47)/t33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUVMBFVVPMFTH-HEVIKAOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CNC(=O)C(CSCC2=CC=CC=C2)NC(=O)CCC(C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)CNC(=O)[C@H](CSCC2=CC=CC=C2)NC(=O)CC[C@@H](C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H41N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747303 | |

| Record name | Dibenzyl (5S,10R)-10-[(benzylsulfanyl)methyl]-3,8,11-trioxo-1-phenyl-2-oxa-4,9,12-triazatridecane-5,13-dicarboxylate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

711.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97924-38-4 | |

| Record name | Dibenzyl (5S,10R)-10-[(benzylsulfanyl)methyl]-3,8,11-trioxo-1-phenyl-2-oxa-4,9,12-triazatridecane-5,13-dicarboxylate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Structural & Synthetic Analysis of N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl

A Fully Protected Precursor to Glutathione (GSH)

Executive Summary & Structural Identity

The compound N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl (CAS: 97924-38-4) is the fully benzyl-protected derivative of Glutathione (

In the context of drug development and synthetic organic chemistry, this molecule serves as a critical intermediate.[1] Its design leverages the orthogonality of benzyl-type protecting groups against mild acids and bases, ensuring stability during the segment condensation of the peptide backbone while allowing for a single-step "hard" deprotection to yield the free zwitterionic tripeptide.

Chemical Connectivity & Nomenclature

To understand the synthesis, one must deconstruct the nomenclature which describes the specific regiochemistry required for Glutathione (vs. isoglutathione):

-

N-Cbz : The N-terminus of Glutamic acid is protected by a Carbobenzyloxy (Z) group.[2]

-

O-Bzl-L-Glu : The

-carboxyl group of the Glutamic acid is protected as a Benzyl ester. This forces the coupling to occur at the -

S-Bzl-L-Cys : The thiol (sulfhydryl) group of Cysteine is protected as a Benzyl thioether.

-

Gly-OBzl : The C-terminal Glycine is protected as a Benzyl ester.[3]

Structural Visualization

The following diagram illustrates the chemical connectivity and the strategic logic of the protecting group array.

Synthetic Methodology

The synthesis of this molecule requires a Solution Phase approach. Solid Phase Peptide Synthesis (SPPS) is less common for this specific fully-benzyl protected target because the requisite HF cleavage is harsh and the S-Bzl group is extremely stable.

Protocol: Segment Condensation (2+1 Strategy)

Rationale: To minimize racemization of the Cysteine residue, the preferred route involves coupling N-protected Glutamic acid to the Cys-Gly dipeptide.

Step 1: Synthesis of H-Cys(Bzl)-Gly-OBzl (Acceptor)

-

Coupling: React N-Boc-S-Bzl-L-Cys-OH with H-Gly-OBzl (Glycine benzyl ester tosylate) using DCC/HOBt in DCM/DMF.

-

Deprotection: Treat the resulting Boc-Cys(Bzl)-Gly-OBzl with TFA/DCM (1:1) to remove the Boc group.[4][5][6]

-

Neutralization: Wash with saturated NaHCO₃ to obtain the free amine H-Cys(Bzl)-Gly-OBzl.

Step 2: Activation of Glutamic Acid

-

Starting Material: N-Cbz-L-Glutamic acid-α-benzyl ester (Z-Glu-OBzl).

-

Criticality: The

-carboxyl is protected (OBzl), leaving the -

Activation: React Z-Glu-OBzl with N-Hydroxysuccinimide (HOSu) and DCC to form the active ester Z-Glu(OSu)-OBzl.

Step 3: Final Coupling (The Target Molecule)

-

Reaction: Dissolve H-Cys(Bzl)-Gly-OBzl (1.0 eq) and Z-Glu(OSu)-OBzl (1.1 eq) in DMF.

-

Base: Add DIPEA (Diisopropylethylamine) to adjust pH to ~8.

-

Timeline: Stir at room temperature for 12–24 hours.

-

Workup:

-

Evaporate DMF.

-

Redissolve in EtOAc.

-

Wash sequentially with 1N HCl (removes unreacted amine), 5% NaHCO₃ (removes unreacted acid/active ester), and Brine.

-

Dry over Na₂SO₄ and recrystallize (typically from EtOH/Water).

-

Deprotection Dynamics: The "S-Bzl" Challenge

This is the most technically demanding aspect of this molecule. While the N-Cbz and O-Bzl groups are labile to catalytic hydrogenolysis (

Why Hydrogenolysis Fails

-

Catalyst Poisoning: Divalent sulfur (thioether) binds strongly to Palladium surfaces, deactivating the catalyst.

-

Stability: Even with unpoisoned catalysts, the C-S bond in S-benzyl is significantly stronger than the C-O bond in benzyl esters/carbamates.

The Solution: Dissolving Metal Reduction (Birch Conditions)

To obtain free Glutathione (GSH) from this precursor, one must use Sodium in Liquid Ammonia.

Protocol:

-

Setup: Condense anhydrous ammonia (

) into a flask at -78°C. -

Dissolution: Dissolve the protected peptide (this compound) in the liquid ammonia.

-

Reduction: Add metallic Sodium (Na) in small pieces until a deep blue color persists for 15 minutes. (The blue color indicates solvated electrons,

, which cleave the benzyl-heteroatom bonds). -

Quench: Add Ammonium Chloride (

) to quench the excess electrons (blue color disappears).[6] -

Isolation: Allow

to evaporate. The residue is desalted (e.g., Sephadex G-10) to yield pure Glutathione.

Comparison of Deprotection Methods

| Method | Cbz Removal | O-Bzl Removal | S-Bzl Removal | Outcome |

| Yes | Yes | No | Partially deprotected (S-Bzl-GSH) | |

| TFA / Scavengers | No | No | No | No Reaction (Stable) |

| HF (Anhydrous) | Yes | Yes | Yes | Free GSH (Requires specialized HF rig) |

| Na / Liquid | Yes | Yes | Yes | Free GSH (Preferred) |

Analytical Profile

When characterizing the target molecule (Precursor), expect the following data profile.

-

Molecular Formula:

-

Molecular Weight: 711.83 g/mol [7]

-

Solubility: Insoluble in water. Soluble in DMF, DMSO, warm Ethanol, and Ethyl Acetate.

-

1H NMR (DMSO-d6):

-

Aromatic Region: A massive multiplet integrating for 20 protons (4 Phenyl rings: 1x Cbz, 1x Glu-OBzl, 1x Cys-SBzl, 1x Gly-OBzl) at

7.2–7.4 ppm. -

Benzylic Protons: Four distinct singlets/doublets around

5.0–5.2 ppm (for O-CH2-Ph) and

-

References

-

National Center for Biotechnology Information (NCBI). Glutathione Synthesis and Metabolism. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzyloxycarbonylglycine | C10H11NO4 | CID 14349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 97924-38-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

Technical Guide: Molecular Weight & Synthesis of Fully Protected Glutathione Intermediates

Topic: Molecular Weight and Synthesis of Fully Protected Glutathione Intermediate Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the context of modern solid-phase peptide synthesis (SPPS), the "fully protected" glutathione intermediate most critical for analytical validation and fragment condensation is Fmoc-Glu(OtBu)-Cys(Trt)-Gly-OH .

For the standard Fmoc/tBu/Trt orthogonal protection strategy, the molecular weight of this specific intermediate is 827.99 g/mol (Average Mass) / 827.32 Da (Monoisotopic Mass).

This guide details the structural derivation, synthesis protocols, and analytical validation of this intermediate, emphasizing the critical distinction between

Part 1: Structural Definition & Mass Derivation

The Target Molecule

Glutathione (GSH) is a tripeptide (

To synthesize "fully protected" GSH suitable for purification or further fragment coupling, one must protect:

-

N-terminus: Fmoc (Fluorenylmethoxycarbonyl) – Base labile.

-

Glu

-Carboxyl: tert-Butyl ester (OtBu) – Acid labile. -

Cys Thiol: Trityl (Trt) – Acid labile (sensitive to dilute acid).

-

C-terminus (Gly): Free acid (if cleaved from 2-CTC resin) or Ester (if in solution).

Molecular Weight Calculation

The calculation below assumes the standard Fmoc-SPPS intermediate cleaved from an acid-sensitive resin (e.g., 2-Chlorotrityl Chloride) using dilute acid (1% TFA), which retains side-chain protecting groups.

Chemical Formula:

| Component | Residue / Group | Formula Contribution | Mass Contribution (Da) |

| N-Terminus | Fmoc Group | 222.24 | |

| Residue 1 | Glu( | 185.22 | |

| Residue 2 | Cys(Trt) | 362.47 | |

| Residue 3 | Gly | 57.05 | |

| C-Terminus | Free Acid (-OH) | 17.01 | |

| Total | Fmoc-Glu(OtBu)-Cys(Trt)-Gly-OH | 827.99 |

Note on Isomers: The molecular weight (827.99 Da) is identical whether the Glutamic acid is linked via the

orcarbon. However, the reagent used during synthesis determines the linkage. For GSH, Fmoc-Glu-OtBu (where the -COOH is free) must be used.

Part 2: Synthesis Protocol (Fmoc-SPPS Strategy)

Strategic Context: Why 2-CTC Resin?

To isolate the fully protected intermediate (MW 827.99), one cannot use standard Wang resin, which requires 95% TFA for cleavage (removing all side-chain protection). Instead, 2-Chlorotrityl Chloride (2-CTC) resin is used. The ester linkage to 2-CTC is hyper-acid-labile, allowing cleavage with 1% TFA while leaving the tert-butyl (OtBu) and Trityl (Trt) groups intact [1].

Reagents Required

-

Resin: 2-Chlorotrityl Chloride Resin (Loading ~0.6–1.0 mmol/g).

-

Amino Acids:

-

Coupling Agents: HBTU/DIEA or DIC/Oxyma.

-

Cleavage Cocktail: 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

Step-by-Step Workflow

Step 1: Resin Loading (Glycine)

-

Swell 2-CTC resin in dry DCM for 20 min.

-

Dissolve Fmoc-Gly-OH (1.2 eq) and DIEA (4 eq) in DCM.

-

Add to resin and shake for 2 hours.

-

Cap unreacted sites with Methanol (1 mL) for 20 min.

Step 2: Peptide Elongation

-

Deprotection: 20% Piperidine in DMF (

min). Wash DMF -

Coupling 1 (Cys): Activate Fmoc-Cys(Trt)-OH (3 eq) with HBTU (2.9 eq) and DIEA (6 eq). Add to resin.[][9] Reaction time: 1 hour.

-

Coupling 2 (Glu): CRITICAL STEP. Use Fmoc-Glu-OtBu (3 eq). This ensures the

-linkage is formed. If you use standard Fmoc-Glu(OtBu)-OH, you will synthesize isoglutathione (

Step 3: Selective Cleavage (Isolation of Protected Intermediate)

-

Wash resin with DCM

(Remove all DMF; DMF interferes with acid cleavage). -

Treat resin with 1% TFA in DCM (

min). -

Filter solution immediately into a flask containing 5% Pyridine in Methanol (to neutralize TFA and prevent premature deprotection of Trt/OtBu groups).

-

Concentrate under reduced pressure.

-

Precipitate in cold water or ether to obtain the white solid: Fmoc-Glu(OtBu)-Cys(Trt)-Gly-OH .

Part 3: Visualization of Signaling & Workflow

Synthesis & Cleavage Logic

The following diagram illustrates the orthogonal protection strategy required to isolate the MW 827.99 intermediate.

Caption: Synthesis pathway for Fmoc-Glu(OtBu)-Cys(Trt)-Gly-OH showing selective cleavage from 2-CTC resin.

Part 4: Analytical Validation (Self-Validating Protocols)

To ensure the integrity of the synthesized intermediate, the following analytical checks are mandatory.

Mass Spectrometry (ESI-MS)

Direct infusion ESI-MS is the gold standard for validating the "fully protected" status.

-

Expected Signal (Positive Mode):

-

:

-

:

-

:

-

Common Impurity Flags:

-

Loss of Trityl: Peak at ~586 Da (Indicates TFA concentration was too high during cleavage).

-

Loss of t-Butyl: Peak at ~772 Da.

-

HPLC Purity Check

-

Column: C18 Reverse Phase.

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 50% B to 100% B over 20 mins. (Note: The protected intermediate is highly hydrophobic due to Fmoc and Trityl groups).

-

Detection: UV at 254 nm (Fmoc absorption) and 214 nm (Peptide bond).

References

-

Barlos, K., et al. (1991). "Preparation of protected peptide fragments using trityl resins." International Journal of Peptide and Protein Research.

-

Sigma-Aldrich. (n.d.). "Protocols for the Fmoc SPPS of Cysteine-Containing Peptides." Merck / Sigma-Aldrich Technical Guides.

-

Engebretsen, M., et al. (2005). "Manual Solid Phase Synthesis of Glutathione Analogs." Methods in Molecular Biology.

-

PubChem. (2024).[5][10] "Fmoc-Glu(OtBu)-Gly-OH Compound Summary." National Library of Medicine. [5]

Sources

- 1. Analysis of endogenous glutathione-adducts and their metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. Fmoc-glu(otbu)-gly-OH, 866044-63-5 | BroadPharm [broadpharm.com]

- 4. chempep.com [chempep.com]

- 5. Fmoc-Glu(OtBu)-Gly-OH | C26H30N2O7 | CID 122173524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fmoc-Glu(OtBu)-Gly-OH | Semaglutide Intermediates | Baishixing | ETW [etwinternational.com]

- 7. Fmoc-Glu(OtBu)-(Dmb)Gly-OH Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]

- 9. peptide.com [peptide.com]

- 10. Fmoc-Glu(OtBu)-OH HO | C24H29NO7 | CID 71317335 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility & Bioavailability of Hydrophobic Protected Glutathione Derivatives: A Technical Guide

Topic: Solubility of Hydrophobic Protected Glutathione Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Permeability-Solubility Paradox

Glutathione (GSH) is the master antioxidant of the cell, yet its therapeutic utility is severely limited by its physicochemical properties.[1] With a LogP of -6.4, GSH is highly hydrophilic, preventing passive diffusion across the lipid bilayer.[2] Furthermore, it is rapidly degraded by extracellular

To overcome this, researchers utilize hydrophobic protected derivatives (prodrugs) such as S-acetyl glutathione (SAG) and glutathione esters. These modifications mask the polar thiol or carboxyl groups, shifting the LogP towards lipophilicity to facilitate membrane crossing. However, this creates a secondary challenge: aqueous insolubility .

This guide addresses the technical nuances of solubilizing, formulating, and validating these derivatives, ensuring that the gain in permeability is not lost to poor solubility or precipitation in biological media.

Molecular Architectures & Physicochemical Profiles[3][4]

The solubility profile of GSH derivatives is dictated by the specific "masking" groups applied to the tripeptide core.

S-Acetyl Glutathione (SAG)[5]

-

Modification: Acetylation of the cysteine sulfhydryl group (thioester bond).

-

Mechanism: The acetyl group prevents oxidation to GSSG and increases lipophilicity. Once intracellular, cytoplasmic thioesterases hydrolyze the bond, releasing active GSH.

-

Solubility Characteristic: "Brick dust" behavior—crystalline solid that is practically insoluble in cold water but soluble in specific organic solvents.

Glutathione Esters (Monoethyl, Diethyl, Isopropyl)[6][7]

-

Modification: Esterification of the glycine (and/or glutamate) carboxyl groups.[3]

-

Mechanism: Masks the negative charge, reducing electrostatic repulsion at the cell membrane.

-

Solubility Characteristic: Generally more water-soluble than S-acyl derivatives due to the retention of the free amine and thiol groups, but stability is pH-dependent.

Long-Chain S-Acyl Derivatives (S-Lauroyl, S-Palmitoyl)

-

Modification: Attachment of fatty acid chains to the thiol.

-

Mechanism: Designed for anchoring into lipid bilayers or liposomal formulations.

-

Solubility Characteristic: Highly hydrophobic; requires amphiphilic carriers (liposomes, micelles) for aqueous dispersion.

Quantitative Solubility Data

The following table synthesizes solubility thresholds for key derivatives. Note that "PBS" refers to Phosphate Buffered Saline (pH 7.2).[4][5]

| Derivative | Molecular Weight | Water Solubility (25°C) | PBS (pH 7.[6]2) Solubility | Organic Solvent Solubility | LogP (Approx) |

| Native GSH | 307.3 g/mol | ~200 mg/mL | High | Insoluble in EtOH/Ether | -6.4 |

| S-Acetyl GSH (SAG) | 349.4 g/mol | < 1 mg/mL (Cold)Soluble (Hot) | ~1 mg/mL (Metastable) | DMSO: >50 mg/mLEthanol: Soluble | -0.5 to 0.5 |

| GSH Monoethyl Ester | 335.4 g/mol | ~50 mg/mL | ~10 mg/mL | DMSO: Soluble | -3.5 |

| GSH Diethyl Ester | 363.4 g/mol | Low | Low | DMSO, Ethanol: High | > 0 |

| S-Lauroyl GSH | ~489 g/mol | Insoluble | Insoluble | DMSO, Chloroform: High | > 3.0 |

Critical Insight: While SAG is cited as having ~1 mg/mL solubility in PBS, this solution is often metastable. For reproducible biological assays, always dissolve in a carrier solvent (DMSO) first, or use a complexing agent.

Mechanism of Action & Cellular Uptake

The following diagram illustrates the differential uptake pathways and the critical hydrolysis step required to activate the prodrugs.

Figure 1: Differential uptake mechanisms. Native GSH is repelled by the membrane, while hydrophobic derivatives (SAG, Esters) penetrate and are enzymatically cleaved to restore active GSH.

Experimental Protocols for Solubilization

Protocol A: Preparation of S-Acetyl Glutathione (SAG) for Cell Culture

Challenge: SAG is prone to precipitation in aqueous media and hydrolysis if pH > 7.5.

-

Stock Solution Preparation:

-

Working Solution (Dilution):

-

Dilute the DMSO stock into warm (37°C) culture medium immediately prior to use.

-

Max DMSO Concentration: Ensure final DMSO is < 0.5% (v/v) to avoid solvent toxicity.

-

Precipitation Check: Inspect under a microscope. If crystals form ("crashing out"), sonicate the media for 10 seconds or reduce the concentration.

-

Protocol B: Solubilization of Glutathione Monoethyl Ester (GSH-MEE)

Challenge: Hygroscopic nature and potential acidity.

-

Direct Aqueous Dissolution:

-

Filtration:

-

Sterile filter using a 0.22 µm PES membrane (low protein binding).

-

Usage: Use immediately. Aqueous ester solutions degrade significantly within 24 hours.

-

Formulation Strategies for In Vivo Delivery

When simple solvent dissolution fails (e.g., for highly lipophilic S-acyl chains), advanced formulation strategies are required.

| Strategy | Target Derivative | Methodology | Advantage |

| Co-Solvent System | SAG, GSH-DEE | PEG 400 (10%) + Ethanol (5%) + Saline | Prevents precipitation upon injection. |

| Liposomes | S-Lauroyl GSH | Thin-film hydration method. Incorporate derivative into the lipid bilayer during film formation. | High loading capacity; protects thioester bond from plasma enzymes. |

| Nanoemulsions | S-Acetyl GSH | Dissolve in oil phase (e.g., Capryol 90), emulsify with Tween 80/Water. | Increases oral bioavailability; bypasses gastric degradation. |

Workflow: Solubility & Stability Validation

Before biological testing, the stability of the derivative in the chosen vehicle must be validated.

Figure 2: Step-by-step decision tree for solubilization and stability testing.

References

-

Vogel, J. et al. (2005). "S-acetylglutathione normalizes intracellular glutathione content in cultured fibroblasts from patients with glutathione synthetase deficiency."[7] Journal of Inherited Metabolic Disease. Link

-

Anderson, M.E. et al. (1985).[8] "Glutathione monoethyl ester: preparation, uptake by tissues, and conversion to glutathione."[8][3][9] Archives of Biochemistry and Biophysics. Link

-

Locigno, R. et al. (2002).[10] "S-acetyl-glutathione selectively induces apoptosis in human lymphoma cells through a GSH-independent mechanism."[10] International Journal of Oncology. Link

-

Levy, E.J. et al. (1993). "Transport of glutathione diethyl ester into human cells."[9] Proceedings of the National Academy of Sciences. Link

-

Cayman Chemical. (2022).[7] "S-Acetyl-L-glutathione Product Information & Solubility Data." Cayman Chemical Datasheets. Link

-

Sigma-Aldrich. "Glutathione Monoethyl Ester Product Specification." Merck/Sigma. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enhancing the Oral Bioavailability of Glutathione Using Innovative Analogue Approaches [mdpi.com]

- 3. Glutathione monoethyl ester: high-performance liquid chromatographic analysis and direct preparation of the free base form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Prodrug Approach for Increasing Cellular Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transport of glutathione diethyl ester into human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biomol.com [biomol.com]

Strategic Utilization of Fully Benzylated Precursors in Cysteine-Rich Peptide Synthesis

Case Study: N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl

Executive Summary

The molecule This compound represents a quintessential "Benzyl Fortress" strategy in peptide chemistry. Historically significant as a precursor in the du Vigneaud synthesis of Glutathione (GSH) and its analogs, this fully protected tripeptide demonstrates the utility of global protection —where the N-terminus, C-terminus, and all reactive side chains (carboxylate and thiol) are masked by benzyl-derived groups.

This guide analyzes the role of this molecule not merely as an intermediate, but as a masterclass in orthogonal stability . While modern Solid Phase Peptide Synthesis (SPPS) often favors Fmoc/tBu chemistry, the "All-Benzyl" (Boc/Bzl or Solution Phase) strategy remains the gold standard for specific scale-up applications and for peptides requiring harsh deprotection cocktails to prevent aggregation or side-reactions common in milder chemistries.

Part 1: Chemical Architecture & Rationale

The structural integrity of this molecule relies on the uniform stability of its protecting groups against weak acids and bases, allowing for diverse chemical manipulation before the final "global deprotection."

| Component | Chemical Group | Function | Stability Profile | Deprotection Method |

| N-Terminus | Cbz (Z) | Benzyloxycarbonyl | Protects | Stable to TFA, weak base. |

| Glu Side Chain | O-Bzl | Benzyl Ester | Protects Carboxyl | Stable to TFA. |

| Cys Side Chain | S-Bzl | Benzyl Thioether | Protects Thiol | Extremely Stable . Resistant to TFA and HBr/AcOH. |

| C-Terminus | OBzl | Benzyl Ester | Protects Carboxyl | Stable to TFA. |

The "Benzyl Fortress" Logic

The primary reason for selecting this specific protection pattern is the S-Bzl (S-Benzyl) group on Cysteine. Unlike Trityl (Trt) or Acm (Acetamidomethyl), S-Bzl is virtually impregnable to standard acidolysis (e.g., 50% TFA). This allows the synthesis of complex sequences without premature desulfurization or disulfide scrambling. However, it necessitates a "scorched earth" final deprotection strategy.

Isomer Note: The notation N-Cbz-O-Bzl-L-Glu... is chemically ambiguous regarding the Glutamic acid linkage.

-

-Linkage (GSH Precursor): If the peptide backbone couples via the

-

-Linkage (Isoglutathione): If the backbone is standard

-

Technique: The deprotection chemistry described below applies universally to both isomers.

Part 2: Synthesis Workflow (Solution Phase Strategy)

The synthesis of this molecule typically follows a Solution Phase approach (convergent or stepwise) to ensure maximum purity before the difficult deprotection step.

Workflow Diagram

The following diagram illustrates a stepwise solution-phase assembly, prioritizing the prevention of racemization at the Cysteine residue.

Caption: Stepwise solution-phase assembly of the fully benzylated tripeptide. Note that order of addition may vary based on fragment condensation strategies.

Part 3: The Critical Challenge – Global Deprotection

The defining characteristic of This compound is that it cannot be deprotected by mild acids. The S-Bzl ether bond is too strong. You have two historical options: Anhydrous Hydrogen Fluoride (HF) or Sodium in Liquid Ammonia (Na/liq. NH3) .

For this guide, we focus on the Na/liq.[1][2] NH3 (Birch Reduction) method, as it was the method used by du Vigneaud for the first synthesis of oxytocin and glutathione, establishing the validity of this protecting group strategy.

Protocol: Sodium in Liquid Ammonia Reduction

Warning: This procedure involves cryogenic liquids, alkali metals, and pyrophoric risks. Perform only in a dedicated fume hood.

Reagents:

-

Anhydrous Ammonia (

) gas -

Metallic Sodium (Na), cut into small, hexane-rinsed cubes

-

Dry Methanol or Ethanol (quenching agent)

-

Ammonium Chloride (

)

Step-by-Step Methodology:

-

Solvent Condensation:

-

Set up a 3-neck round bottom flask with a dry ice/acetone condenser (-78°C).

-

Condense anhydrous

gas until approx. 50-100 mL of liquid ammonia is collected. -

Tip: Ensure the system is strictly anhydrous; water destroys the solvated electrons.

-

-

Peptide Dissolution:

-

Dissolve the protected peptide (this compound) in a minimal amount of dry DME (Dimethoxyethane) or add directly to the liquid ammonia if soluble.

-

-

The Reduction (The "Blue" Endpoint):

-

Add small pieces of Sodium metal to the stirring ammonia.

-

Observation: The solution will turn transiently blue (solvated electrons). The color will fade as the electrons are consumed by the benzyl groups.

-

Endpoint: Continue adding Na until a stable deep blue color persists for 15–20 seconds . This indicates that all reducible groups (Benzyl esters, Cbz, S-Bzl) have been cleaved.

-

-

Quenching:

-

Immediately quench the reaction by adding solid

until the blue color disappears (protonation). -

Caution: This generates hydrogen gas.

-

-

Evaporation & Workup:

-

Remove the cooling bath and allow the

to evaporate under a stream of nitrogen. -

Dissolve the residue in degassed water (pH adjusted to ~4 with acetic acid) to prevent immediate oxidation of the free thiol.

-

Mechanism of Action (Birch-Type Cleavage)

The solvated electrons (

Caption: Reductive cleavage mechanism of Benzyl-based protecting groups via solvated electrons.

Part 4: Comparative Analysis (HF vs. Na/NH3)

Why choose one over the other?

| Feature | Sodium / Liquid Ammonia | Anhydrous HF (High Acidity) |

| Mechanism | Dissolving Metal Reduction ( | |

| S-Bzl Removal | Excellent (Quantitative) | Good (Requires scavengers like p-cresol) |

| Side Reactions | Desulfurization (rare), Racemization (low) | Friedel-Crafts alkylation (high risk), Aspartimide formation |

| Safety Profile | High (Flammability/Cryogenic) | Extreme (Bone-seeking poison, requires Teflon) |

| Equipment | Standard Glassware + Dry Ice | Specialized Teflon/Kel-F Vacuum Line |

| Outcome | Yields free amine and free thiol directly. | Yields protonated amine and thiol. |

Expert Insight: For the specific molecule This compound , the Na/NH3 method is historically favored because it removes the N-terminal Cbz and the S-Bzl simultaneously in a very clean manner, provided the reaction time is strictly controlled to prevent reductive desulfurization (loss of the sulfur atom entirely).

References

-

du Vigneaud, V. (1955). Sulfur Research: From Insulin to Oxytocin. Nobel Lecture.

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[1][2][3] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.[2]

-

Aapptec. Removal of S-Benzyl, S-p-Methylbenzyl, and S-p-Methoxybenzyl Groups. Technical Support Bulletin.

-

Iwasaki, T., et al. (1972).[4] Simultaneous Cleavage of N-Tosyl and S-Benzyl Groups in Amino Acid and Peptide by Electrolytic Reduction. Bulletin of the Institute for Chemical Research, Kyoto University.[4]

-

Santa Cruz Biotechnology. this compound Product Data.

Sources

Technical Guide: Stability & Storage of Benzyl Ester (OBzl) Protected Peptides

Executive Summary

The stability of benzyl ester (OBzl) protected peptides—common intermediates in Boc-chemistry solid-phase peptide synthesis (SPPS) or solution-phase convergent synthesis—relies on mitigating three specific degradation vectors: hydrolytic cleavage , base-catalyzed aspartimide formation , and transesterification . Unlike fully deprotected peptides, OBzl-peptides are hydrophobic and lack ionizable termini, rendering them less hygroscopic but uniquely susceptible to autocatalytic degradation if residual acid catalysts remain from synthesis. This guide details the physicochemical rationale for storage protocols and provides a self-validating analytical framework for monitoring integrity.[1]

Part 1: The Chemistry of Benzyl Ester Protection

Structural Context

The benzyl ester (OBzl) group protects carboxylic acids (C-terminus, Asp, Glu) by masking the acidic proton with a benzyl moiety.

-

Usage: Predominantly used in Boc/Bzl strategies where the N-terminus is Boc-protected (acid labile) and side chains are Bzl-protected (HF labile).[2]

-

Stability Profile:

-

Acids: Stable to TFA (Trifluoroacetic acid).[2]

-

Bases: Unstable (saponification).

-

Nucleophiles: Susceptible to attack (aminolysis, hydrazinolysis).

-

Reduction: Cleaved by catalytic hydrogenolysis (

/Pd).

-

The Storage Paradox

While OBzl groups are designed to withstand harsh TFA deprotection cycles, they are paradoxically fragile in "neutral" storage if moisture and trace impurities are present. The benzyl ester bond has a lower steric bulk than the tert-butyl (OtBu) group, making the carbonyl carbon more accessible to nucleophilic attack by water (hydrolysis) or the peptide backbone (cyclization).

Part 2: Mechanisms of Instability

Aspartimide Formation (The Critical Risk)

The most insidious degradation pathway for Asp(OBzl)-containing peptides is the formation of aspartimide. This is an intramolecular cyclization where the nitrogen of the the C-terminal amide bond attacks the

-

Mechanism: The OBzl group acts as a leaving group (benzyl alcohol). The resulting succinimide ring is unstable and hydrolyzes to a mixture of

-Asp and -

Storage Trigger: While typically associated with basic conditions, this reaction can proceed in the solid state if the peptide contains residual salts (acetate/trifluoroacetate) that create a local micro-pH conducive to cyclization, facilitated by trace moisture.

Spontaneous Hydrolysis

In the presence of residual TFA from purification steps, the ester bond undergoes acid-catalyzed hydrolysis. Since OBzl peptides are often intermediates, they may not have undergone rigorous salt exchange, leaving them "acid-wet."Transesterification

Storing OBzl peptides in alcoholic solvents (Methanol, Ethanol) is a critical error.

Visualization: Aspartimide Degradation Pathway

Caption: The conversion of Asp(OBzl) to Aspartimide releases benzyl alcohol, eventually opening the ring to form a mix of native and iso-aspartyl peptides.

Part 3: Storage Protocols & Best Practices

Physical State Requirements

Never store OBzl protected peptides in solution for >24 hours.

-

Lyophilization: Peptides must be stored as dry powders.[3] The removal of water arrests hydrolysis and severely limits molecular mobility required for cyclization.

-

Amorphous vs. Crystalline: Crystalline solids are generally more stable. If the peptide is amorphous (common after rapid lyophilization), it is more hygroscopic.

Salt Exchange (The Hidden Variable)

Protected peptides precipitated from ether often contain trapped TFA.

-

Protocol: Before final drying, wash the protected peptide precipitate with 5%

(aq) followed by water, if solubility permits, or reprecipitate from a non-acidic solvent system. -

Goal: Neutral pH (micro-environment). Acid catalyzes hydrolysis; Base catalyzes aspartimide. Neutrality is key.

Environmental Parameters

| Parameter | Recommendation | Scientific Rationale |

| Temperature | -20°C (Standard) -80°C (Long-term >6 mo) | Arrhenius equation dictates that reaction rates (hydrolysis/cyclization) halve for every ~10°C drop. |

| Atmosphere | Argon or Nitrogen | Displaces oxygen (prevents Met/Cys oxidation) and moisture. |

| Container | Amber Glass Vials with Teflon-lined caps | Amber glass blocks UV (protects Trp/Tyr). Teflon prevents plasticizer leaching (which can act as nucleophiles). |

| Desiccation | Silica Gel / P2O5 | Essential. Even at -20°C, trapped moisture can freeze-concentrate in amorphous regions, causing "micro-solution" degradation. |

Visualization: Storage Workflow Decision Tree

Caption: Workflow ensuring removal of solvent and catalytic impurities before long-term cryo-storage.

Part 4: Self-Validating Analytical Protocol

To ensure the integrity of stored OBzl peptides, do not rely on visual inspection. Use this HPLC-based stress test.

System Suitability Standard

Create a "degraded standard" to validate your HPLC method's ability to detect failure modes.

-

Take 1 mg of the peptide.

-

Dissolve in 100

L of 0.1M NaOH (or 5% Piperidine in DMF). -

Incubate for 1 hour at RT (forces Aspartimide/Hydrolysis).

-

Neutralize and inject.

-

Requirement: The method must resolve the main peak from the induced degradation peaks (

-peptide,

Routine Stability Assay

-

Frequency: At Time 0, 1 month, and every 6 months.

-

Method: RP-HPLC (C18 column).

-

Mobile Phase: A: 0.1% TFA in

; B: 0.1% TFA in MeCN. (Gradient: 5-95% B). -

Detection: 220 nm (amide bond) and 254 nm (benzyl ring).

-

Acceptance Criteria:

-

Purity drop < 1.0% relative to Time 0.

-

No new growth of peaks at RRT (Relative Retention Time) 0.9 or 1.1 (typical for Aspartimide/Hydrolysis products).

-

References

- Mergler, M., & Durieux, J. P. (2000). Aspartimide formation in peptide synthesis. In The Bachem Practice of Peptide Synthesis.

-

GenScript. (n.d.). Peptide Storage and Handling Guidelines. GenScript Technical Resources. Retrieved from [Link]

- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.

Sources

Technical Guide: Strategic Synthesis & Characterization of the Fully Protected Glutathione Precursor (CAS 97924-38-4)

[1]

Executive Summary

This technical guide provides an in-depth analysis of N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl (CAS 97924-38-4), a critical tripeptide intermediate in the solution-phase total synthesis of Glutathione (GSH).[1]

Designed for researchers in peptide chemistry and drug development, this document details the chemical identity, synthetic rationale, and deprotection mechanics of this molecule.[1] It serves as a fully protected precursor where the global benzyl-based protection strategy allows for simultaneous deprotection, ensuring high-purity isolation of the biologically active

Part 1: Chemical Identity & CAS Designation[1][2][3][4][5]

The molecule is a fully protected derivative of Glutathione (

Core Data Table[2]

| Parameter | Specification |

| CAS Number | 97924-38-4 |

| Chemical Name | N-Benzyloxycarbonyl-O-benzyl-L-glutamyl-S-benzyl-L-cysteinyl-glycine benzyl ester |

| Common Abbreviation | Z-Glu( |

| Molecular Formula | |

| Molecular Weight | 711.82 g/mol |

| Stereochemistry | L-Configuration (Glu, Cys) |

| Physical State | Off-white solid / Powder |

| Solubility | Soluble in DMF, DMSO, |

Structural Nomenclature Clarification

Commercial catalogs occasionally introduce ambiguity regarding the Glutamic acid linkage.

-

Biologically Relevant Form (GSH Precursor): The Glutamic acid is linked via its

-carboxyl group to Cysteine.[1][2] The -

Notation: The string "N-Cbz-O-Bzl-L-Glu" confirms the

-carboxyl is blocked, directing the coupling agent to activate the

Part 2: Synthetic Pathway & Rationale

The "Global Benzyl" Strategy

The synthesis of CAS 97924-38-4 relies on the orthogonality of the Carbobenzyloxy (Cbz/Z) and Benzyl (Bzl) groups against mild basic and acidic conditions used during coupling, while remaining susceptible to strong reductive cleavage (Sodium/Liquid Ammonia) or catalytic hydrogenolysis.[1]

Mechanistic Logic

-

N-Terminus (Z Group): Prevents polymerization of the Glu residue.[1]

-

Glu

-Protection (OBzl): Crucial for regioselectivity.[1] By blocking the -

Cys S-Protection (S-Bzl): Prevents oxidation of the thiol to disulfides (cystine) and prevents S-alkylation during synthesis.[1]

-

C-Terminus (OBzl): Protects the Glycine carboxyl group to prevent premature termination or anhydride formation.[1]

Visualization: Convergent Synthesis Workflow

The following diagram illustrates the convergent synthesis strategy, coupling the N-terminal Glutamate derivative with the C-terminal dipeptide.

Caption: Convergent synthesis pathway for CAS 97924-38-4, highlighting the regioselective

Part 3: Experimental Protocols

Synthesis Protocol (Solution Phase)

Note: This protocol assumes the availability of Z-Glu-OBzl and H-Cys(Bzl)-Gly-OBzl as starting materials.[1]

Reagents: Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), Triethylamine (TEA), Dichloromethane (DCM).[1]

-

Preparation: Dissolve 10 mmol of H-Cys(Bzl)-Gly-OBzl (hydrochloride salt) in 50 mL of dry DCM. Add 10 mmol of TEA to neutralize the salt and liberate the free amine.

-

Activation: In a separate flask, dissolve 10 mmol of Z-Glu-OBzl in 30 mL DCM. Cool to 0°C. Add 10 mmol HOBt and 11 mmol DCC. Stir for 15 minutes to form the active ester.

-

Coupling: Add the neutralized Cys-Gly solution to the activated Glu solution.

-

Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature overnight. The reaction is monitored by TLC (Chloroform/Methanol 9:1) until the amine component disappears.

-

Workup:

-

Purification: Recrystallize the crude solid from Ethyl Acetate/Hexane to yield CAS 97924-38-4.[1]

Self-Validating Quality Control

To ensure the integrity of the intermediate before proceeding to deprotection, the following parameters must be verified:

| Test | Expected Result | Interpretation |

| HPLC Purity | > 98.0% | Absence of deletion peptides (e.g., Z-Glu-OBzl).[1] |

| Mass Spec (ESI) | Confirms correct molecular weight and lack of protecting group loss.[1] | |

| Elemental Analysis | N: ~5.9%, S: ~4.5% | Verifies stoichiometry and solvent removal. |

| Appearance | White/Off-white powder | Yellowing indicates potential oxidation of the sulfur or phenol degradation.[1] |

Part 4: Deprotection & Application (Contextual Grounding)[1][2]

The primary utility of CAS 97924-38-4 is its conversion to Glutathione.[1] The stability of the S-Benzyl group is the limiting factor in deprotection.[1]

References

-

Pharmaffiliates. (n.d.). This compound Reference Standard.[1][3][4][5][6][7][8] Retrieved from [Link][1]

-

du Vigneaud, V., & Miller, G. L. (1936). The Synthesis of Glutathione.[2][9][10][11] Journal of Biological Chemistry, 116, 469-476.[1] (Foundational methodology for S-Bzl protected glutathione synthesis).

-

Harington, C. R., & Mead, T. H. (1935). Synthesis of Glutathione.[2][10] Biochemical Journal, 29(7), 1602–1611.[1] (Early establishment of the N-Cbz/S-Bzl strategy).

Sources

- 1. CAS 6610-42-0: Benzyloxycarbonyl-L-glutaminylglycine [cymitquimica.com]

- 2. sfrbm.org [sfrbm.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | CAS 97924-38-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 8. L-glu | Sigma-Aldrich [sigmaaldrich.com]

- 9. scispace.com [scispace.com]

- 10. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN107573402A - A kind of synthetic method of glutathione - Google Patents [patents.google.com]

Technical Guide: Cbz and Bzl Protecting Groups in Glutathione Synthesis

This guide provides an in-depth technical analysis of the classic, yet chemically robust, Cbz (Benzyloxycarbonyl) / Bzl (Benzyl) protecting group strategy for the synthesis of Glutathione (GSH) .

Executive Summary

The chemical synthesis of Glutathione (

Structural Anatomy & Strategic Necessity[2][3]

To understand the protecting group logic, one must first deconstruct the target molecule's reactivity profile.

The Glutathione Paradox[4]

-

The

-Linkage: Unlike standard proteins, GSH links Glutamate (Glu) to Cysteine (Cys) via the side-chain -

The Thiol Liability: The sulfhydryl group (-SH) of Cysteine is a potent nucleophile and highly prone to oxidation into disulfides (GSSG).

-

Without Protection: Uncontrolled disulfide formation and S-alkylation occur.

-

With S-Bzl Protection: The sulfur is "masked" as a chemically inert thioether, surviving basic, acidic, and nucleophilic conditions until the final step.

-

The Protecting Groups: Cbz and Bzl

The N-Terminal Guard: Benzyloxycarbonyl (Cbz or Z)

The Cbz group protects the

-

Structure:

-

Role: It suppresses the nucleophilicity of the amine, preventing self-acylation.

-

Stability: Stable to weak bases and mild acids (e.g., TFA at room temp). This allows for the manipulation of downstream intermediates without premature deprotection.

-

Removal: typically via catalytic hydrogenolysis (

) or strong acid (

The Sulfur Guard: S-Benzyl (Bzl or Bn)

The Bzl group protects the thiol of Cysteine.

-

Structure:

-

Role: Converts the reactive thiol into a stable thioether.

-

Stability: The S-Bzl bond is exceptionally strong. It resists:

-

TFA (Trifluoroacetic acid)

-

Piperidine (Fmoc deprotection conditions)[3]

-

Catalytic Hydrogenolysis (Sulfur poisons the Pd catalyst).

-

-

Removal: Requires Dissolving Metal Reduction (

). This is the defining feature of this synthetic route.

Synthetic Workflow: The Modified du Vigneaud Protocol

The following protocol outlines the solution-phase assembly of GSH. This method prioritizes regioselectivity and intermediate stability.

Step 1: Preparation of S-Benzyl-L-Cysteine

Cysteine is alkylated with benzyl chloride in basic media.

-

Reagents: L-Cysteine hydrochloride, Benzyl chloride, NaOH/Ethanol.

-

Outcome: Formation of

-Benzyl-L-Cysteine. The amine remains free for coupling.

Step 2: Preparation of N-Cbz-L-Glutamic Anhydride

To force the

-

Reagents: N-Cbz-L-Glutamic acid + Acetic Anhydride (dehydrating agent).

-

Mechanism: The anhydride activates both carboxyls, but the

-carbonyl is sterically more accessible for nucleophilic attack in the subsequent step.

Step 3: The Critical Coupling ( -Linkage)

-

Reaction: N-Cbz-L-Glutamic Anhydride + S-Benzyl-L-Cysteine.

-

Conditions: Aqueous/Organic solvent mix (e.g., Ethyl Acetate/Water) with mild base.

-

Regioselectivity: The amine of S-Bzl-Cys attacks the anhydride. While mixtures can form, the

-isomer is thermodynamically and kinetically favored under controlled temperatures ( -

Product: N-Cbz-

-L-Glutamyl-S-Benzyl-L-Cysteine.

Step 4: Glycine Coupling

-

Activation: The C-terminal carboxyl of the Cys residue is activated (e.g., via DCC/HOBt or Mixed Anhydride method).

-

Addition: Glycine ethyl ester (or free Glycine with careful pH control) is added.

-

Product: Fully protected Glutathione (N-Cbz-

-Glu-S-Bzl-Cys-Gly).

Step 5: Global Deprotection (The Birch Reduction)

This is the most technically demanding step. The protected tripeptide is treated with metallic sodium in liquid ammonia.

-

Why

? It is one of the few reagents capable of cleaving the chemically inert

Visualizing the Workflow

The following diagram illustrates the convergent synthesis and the specific role of the protecting groups.

Caption: Figure 1. Convergent synthesis of Glutathione utilizing Cbz/Bzl orthogonality. Note the final global deprotection step.

Deep Dive: The Sodium/Ammonia Deprotection Mechanism

The removal of the S-Benzyl group is not a hydrolysis; it is a reductive cleavage mediated by solvated electrons. This mechanism is critical to understand because incorrect quenching can lead to side products.

The Mechanism[3][4][5][7][8][9][10]

-

Solvation: Metallic Sodium (

) dissolves in liquid Ammonia ( -

Radical Attack: The solvated electron attacks the aromatic ring of the Benzyl group.

-

Cleavage: The

bond weakens and cleaves, generating a thiolate anion ( -

Reduction: The benzyl radical is further reduced to a benzyl anion, which protonates to form Toluene (inert byproduct).

-

Cbz Removal: Simultaneously, the Cbz carbamate is cleaved via a similar reductive mechanism, releasing the free amine and

.

Experimental Protocol for Deprotection

-

Setup: Condense dry ammonia gas into a flask at

(using Dry Ice/Acetone). -

Dissolution: Dissolve the protected peptide (N-Cbz-GSH-S-Bzl) in the liquid ammonia.

-

Reduction: Add small pieces of metallic Sodium until a stable deep blue color persists for at least 15 minutes. This indicates an excess of solvated electrons.

-

Quenching (Critical): Add Ammonium Chloride (

) carefully. This donates protons to quench the excess electrons and convert the thiolate anions (-

Warning: Failure to quench properly can lead to desulfurization (loss of sulfur) if the reaction runs too long or too hot.

-

-

Evaporation: Allow ammonia to evaporate. The residue contains GSH, salts, and toluene.

Caption: Figure 2. Reductive cleavage mechanism of the S-Benzyl thioether by solvated electrons.

Comparative Analysis: Cbz/Bzl vs. Fmoc/tBu[2]

Why use this "old school" method over modern Fmoc SPPS?

| Feature | Cbz / S-Bzl (Solution Phase) | Fmoc / S-Trt (Solid Phase) |

| Primary Utility | Large-scale manufacturing; Solution phase | R&D; Automated synthesis |

| S-Protection | Benzyl (Bzl): Extremely stable. | Trityl (Trt): Acid labile. |

| Deprotection | Na/NH3: Harsh but complete. Removes both groups. | TFA: Mild acid.[4] |

| Disulfide Risk | Low: S-Bzl prevents scrambling until the very last second. | Moderate: Free thiols can oxidize after TFA cleavage if not handled under inert gas. |

| Purification | Crystallization of intermediates is possible.[3] | Requires HPLC purification of final product. |

| Scalability | High (Kg to Ton scale). | Low to Medium (mg to g scale). |

Conclusion

The Cbz/Bzl strategy remains authoritative for Glutathione synthesis because it prioritizes the stability of the sulfur atom throughout the multi-step assembly. While the final

References

-

du Vigneaud, V., & Miller, G. L. (1936). The Synthesis of Glutathione. Journal of Biological Chemistry.

-

Harington, C. R., & Mead, T. H. (1935).

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Detailed review of Cbz and Bzl stability mechanisms).

-

Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for deprotection conditions).

Sources

Methodological & Application

synthesis protocol for N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl

Application Note: Solution-Phase Synthesis of N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl

Executive Summary

This technical guide details the protocol for the synthesis of This compound , a fully protected tripeptide often utilized as a hydrophobic intermediate in the study of glutathione analogs or as a reference standard in peptide chemistry.

The synthesis utilizes a Solution-Phase Strategy employing a C

Key Structural Features:

-

N-Terminus: Benzyloxycarbonyl (Cbz/Z) – Acid stable, Hydrogenolysis labile.

-

Side Chains:

-

Glutamate (

): Benzyl ester (OBzl). -

Cysteine: S-Benzyl thioether (SBzl).

-

-

C-Terminus: Glycine Benzyl Ester (OBzl).

-

Linkage:

-Peptide backbone (Standard).

Strategic Analysis & Retrosynthesis

To construct the target Z-Glu(OBzl)-Cys(Bzl)-Gly-OBzl , we employ a convergent

Critical Design Choice: To retain the final N-Cbz group while building the chain, the intermediate N-protecting group must be orthogonal to the benzyl esters. We utilize the Boc (tert-butyloxycarbonyl) group for the internal Cys residue. The Boc group is removed with Trifluoroacetic Acid (TFA), leaving the Benzyl/Cbz groups intact.

Workflow Logic:

-

Fragment A: H-Gly-OBzl (Starting Material).

-

Coupling 1: Boc-Cys(Bzl)-OH + H-Gly-OBzl

Boc-Cys(Bzl)-Gly-OBzl. -

Deprotection: Removal of Boc

H-Cys(Bzl)-Gly-OBzl. -

Coupling 2: Z-Glu(OBzl)-OH + H-Cys(Bzl)-Gly-OBzl

Target.

Figure 1: Retrosynthetic disconnection showing the stepwise assembly strategy.

Materials & Reagents

| Reagent | Specification | Role |

| H-Gly-OBzl | >99% Purity | C-Terminal Acceptor |

| Boc-Cys(Bzl)-OH | L-Isomer, >99% | Internal Residue |

| Z-Glu(OBzl)-OH | L-Isomer, >99% | N-Terminal Residue |

| EDC | Coupling Reagent | Carboxyl Activator |

| HOBt (anhydrous) | Additive | Racemization Suppressor |

| NMM (N-Methylmorpholine) | Base | Neutralization |

| TFA (Trifluoroacetic Acid) | Reagent Grade | Boc Deprotection |

| DCM / DMF | Anhydrous | Solvents |

Detailed Experimental Protocol

Phase 1: Synthesis of Dipeptide Intermediate (Boc-Cys(Bzl)-Gly-OBzl)

Rationale: We establish the C-terminal dipeptide first. Using EDC/HOBt minimizes racemization of the Cysteine residue during coupling.

-

Dissolution: In a round-bottom flask, dissolve H-Gly-OBzl

Tos (10 mmol, 3.37 g) and Boc-Cys(Bzl)-OH (10 mmol, 3.11 g) in anhydrous DMF (30 mL). -

Neutralization: Cool the solution to 0°C in an ice bath. Add NMM (10 mmol, 1.1 mL) dropwise to neutralize the tosylate salt. Verify pH is ~7-8.

-

Activation & Coupling: Add HOBt (11 mmol, 1.49 g) followed by EDC

HCl (11 mmol, 2.11 g). Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir overnight (12-16 hours). -

Workup:

-

Evaporate DMF under reduced pressure.

-

Dissolve residue in Ethyl Acetate (EtOAc, 100 mL).

-

Wash sequentially with: 5% KHSO

(3x), Sat. NaHCO -

Dry over MgSO

, filter, and concentrate.

-

-

Result: White foam or solid. Yield typically >85%.[1]

Phase 2: N-Terminal Deprotection (H-Cys(Bzl)-Gly-OBzl)

Rationale: Selective removal of Boc without affecting the Benzyl esters/thioethers requires controlled acidic conditions.

-

Reaction: Dissolve the intermediate from Phase 1 in DCM (10 mL). Add TFA (10 mL) carefully.

-

Incubation: Stir at RT for 30-60 minutes. Monitor by TLC (disappearance of starting material).

-

Isolation:

-

Evaporate volatiles under reduced pressure.

-

Co-evaporate with toluene (2x) to remove residual TFA.

-

Precipitate the salt by adding cold Diethyl Ether. Filter and dry the solid (TFA salt).

-

Phase 3: Final Coupling (Z-Glu(OBzl)-Cys(Bzl)-Gly-OBzl)

Rationale: Coupling the final Z-Glu(OBzl)-OH fragment.

-

Dissolution: Dissolve the TFA salt of H-Cys(Bzl)-Gly-OBzl (from Phase 2) and Z-Glu(OBzl)-OH (10 mmol, 3.71 g) in DMF (40 mL).

-

Neutralization: Cool to 0°C. Add NMM (~20-22 mmol) to neutralize the TFA salt and free the amine. Check pH (moist pH paper should read 8).

-

Coupling: Add HOBt (11 mmol) and EDC

HCl (11 mmol). Stir at 0°C for 1 hour, then RT overnight. -

Workup:

-

Evaporate DMF.

-

Redissolve in EtOAc (150 mL). The product is highly hydrophobic; ensure full solubility (warm if necessary).

-

Wash with 5% KHSO

, Sat. NaHCO -

Note: The product may precipitate during washing if concentration is high. Keep volume sufficient.

-

-

Purification:

-

Concentrate the organic layer.

-

Recrystallization: Dissolve in minimal hot Ethanol or EtOAc and add Hexane/Petroleum Ether until turbid. Cool to 4°C.

-

Filter the white crystalline solid.

-

Quality Control & Validation

Every batch must undergo the following validation steps to ensure structural integrity and purity.

| Test | Method | Acceptance Criteria |

| HPLC | C18 Column, ACN/H2O Gradient (High ACN) | Purity > 95% (Single Peak) |

| Mass Spec | ESI-MS (Positive Mode) | [M+H] |

| NMR | Integration of Bzl aromatic protons (approx 20H total) | |

| TLC | CHCl | Single spot, R |

Workflow Diagram:

Figure 2: Step-by-step experimental workflow.

Troubleshooting & Expert Tips

-

Solubility: The final tripeptide is extremely hydrophobic due to the presence of four aromatic rings (Z, O-Bzl, S-Bzl, O-Bzl). If precipitation occurs during workup, use DCM/Isopropanol mixtures instead of EtOAc for extraction.

-

Racemization: Cysteine is prone to racemization during activation. Always activate the non-Cys residue (Glu) when possible, or use HOBt/Oxyma to suppress it when activating Cys.

-

Regioisomer Check: Ensure the starting material is Z-Glu(OBzl)-OH (Gamma-ester, Alpha-acid) and not Z-Glu-OBzl (Alpha-ester, Gamma-acid). The latter would yield a Glutathione-like gamma-peptide, which is a different molecule.

References

-

Pharmaffiliates. (n.d.). This compound Product Data. Retrieved from [Link]

- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag. (General reference for solution phase protocols).

- Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.

Sources

Application Note: High-Purity Liquid Phase Synthesis of Protected Glutathione

Abstract & Strategic Overview

Glutathione (

This Application Note details a robust Liquid Phase Peptide Synthesis (LPPS) protocol for the assembly of Protected Glutathione (Boc-Glu(OtBu)-Cys(Trt)-Gly-OBzl).[1]

Why Liquid Phase?

While Solid Phase Peptide Synthesis (SPPS) is dominant for long sequences, LPPS remains the gold standard for short peptides (di- and tripeptides) intended for scale-up or pharmaceutical intermediates.[1] LPPS offers:

-

Scalability: No resin volume constraints.[1]

-

Intermediate Control: Ability to crystallize and characterize intermediates (Cys-Gly), ensuring high purity before the final coupling.

-

Cost Efficiency: Lower reagent equivalents compared to SPPS.[1]

The "Hybrid" Protecting Group Strategy

To ensure the integrity of the acid-labile Trityl (Trt) group on Cysteine while assembling the chain, this protocol utilizes a Hybrid Fmoc/Boc Strategy .

-

N-Terminus (Glu): Boc (tert-butyloxycarbonyl).[1]

-

Glu Side Chain: OtBu (tert-butyl ester) to block the

-COOH, forcing -

Cys Protection: Trt (Trityl) for the thiol.[1] Note: Trt is acid-labile.[1] We cannot use Boc-Cys(Trt)-OH in the intermediate step because removing the N-terminal Boc with acid would prematurely strip the S-Trityl group.[1]

-

Intermediate N-Protection: Fmoc . We use Fmoc-Cys(Trt)-OH.[1][2] The Fmoc group is removed by base (diethylamine), leaving the acid-sensitive Trt group intact.[1]

-

C-Terminus (Gly): OBzl (Benzyl ester), providing hydrophobicity for organic extraction workups.[1]

Synthesis Workflow (Graphviz)[1][2]

The following diagram illustrates the convergent "2+1" strategy, where the Cys-Gly dipeptide is formed first, selectively deprotected, and then coupled to the Glutamic acid derivative.

Caption: Convergent 2+1 Hybrid Liquid Phase Synthesis of Protected Glutathione. Note the use of Fmoc chemistry for the intermediate to preserve the S-Trityl group.

Detailed Experimental Protocol

Reagents & Equipment[1][2][3][5]

-

Amino Acids: Fmoc-Cys(Trt)-OH, H-Gly-OBzl[1]·TsOH, Boc-Glu-OtBu.[1]

-

Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), DCC (N,N'-Dicyclohexylcarbodiimide).[1]

-

Bases/Solvents: NMM (N-Methylmorpholine), DCM (Dichloromethane), DMF (Dimethylformamide), Diethylamine (DEA).[1]

-

Workup: 1M KHSO₄, 5% NaHCO₃, Brine, Na₂SO₄.

Phase 1: Synthesis of Dipeptide (Fmoc-Cys(Trt)-Gly-OBzl)

Rationale: We use EDC/HOBt here for a clean reaction that is easily washed with water.[1] The Benzyl ester on Glycine makes the product soluble in organic phase (DCM/Ethyl Acetate) but insoluble in water.

-

Dissolution: In a round-bottom flask, dissolve H-Gly-OBzl·TsOH (10 mmol, 3.37 g) and Fmoc-Cys(Trt)-OH (10 mmol, 5.85 g) in DCM (50 mL).[1]

-

Neutralization: Cool to 0°C. Add NMM (10 mmol, 1.1 mL) to neutralize the tosylate salt. Check pH (should be ~7-8 on wet paper).[1]

-

Activation & Coupling: Add HOBt (11 mmol, 1.49 g) followed by EDC·HCl (11 mmol, 2.11 g).[1]

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir overnight (12h).

-

Workup (The "Liquid Phase" Advantage):

-

Yield: The resulting foam is Fmoc-Cys(Trt)-Gly-OBzl .[1] (Expected Yield: >90%).

Phase 2: Selective Deprotection (Formation of H-Cys(Trt)-Gly-OBzl)

Rationale: Standard Fmoc removal uses Piperidine.[1] However, in solution phase, Piperidine-fulvene adducts can be hard to remove.[1] Diethylamine (DEA) is preferred because it is volatile and can be removed by simple evaporation.[1]

-

Reaction: Dissolve the intermediate from Phase 1 in a mixture of DCM/Diethylamine (1:1 v/v) (40 mL).

-

Time: Stir at RT for 2 hours. Monitor by TLC (Disappearance of Fmoc spot).[1]

-

Isolation: Evaporate the solvent in vacuo to dryness.

-

Chase: Add DCM (20 mL) and evaporate again (repeat 2x) to remove traces of DEA.

-

Purification (Optional but Recommended): The residue contains the free amine dipeptide and the dibenzofulvene byproduct.[1] For high purity, triturated with Hexane/Ether to precipitate the peptide while washing away the fulvene.

-

Product: H-Cys(Trt)-Gly-OBzl (Free Amine).

Phase 3: The Gamma-Coupling (Formation of Protected GSH)

Rationale: We now couple Boc-Glu-OtBu.[1] Because the

-

Activation: Dissolve Boc-Glu-OtBu (10 mmol, 3.03 g) in DCM (50 mL). Cool to 0°C.[1]

-

Coupling Agent: Add DCC (10.5 mmol, 2.16 g) and HOBt (11 mmol, 1.49 g). Stir for 15 mins to form the active ester (DCU precipitate will form).[1]

-

Addition: Add the H-Cys(Trt)-Gly-OBzl (10 mmol) dissolved in minimal DCM.

-

Reaction: Stir at 0°C for 1 hour, then RT overnight.

-

Workup:

-

Filtration: Filter off the insoluble DCU (Dicyclohexylurea) byproduct.[1]

-

Washes: Wash the filtrate with 1M KHSO₄, NaHCO₃, and Brine (as in Phase 1).

-

-

Crystallization: Concentrate the organic layer.[1] Recrystallize from Ethyl Acetate/Hexane to obtain the pure protected tripeptide.[1]

Analytical Data & Quality Control

To validate the synthesis, the following analytical parameters must be met.

| Parameter | Method | Acceptance Criteria |

| Identity | ESI-MS (Positive Mode) | Mass matches theoretical [M+H]⁺ or [M+Na]⁺ |

| Purity | RP-HPLC (C18 Column) | > 98% Area Under Curve (AUC) |

| Regioselectivity | ¹H-NMR (DMSO-d₆) | Distinct shifts for |

| Appearance | Visual Inspection | White to off-white crystalline powder |

Key NMR Diagnostic:

In ¹H-NMR, the

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Hydrolysis of Active Ester | Ensure solvents are anhydrous (dry DCM). Keep reaction at 0°C initially. |

| Racemization of Cys | Base-catalyzed proton abstraction | Use HOBt as an additive (suppresses racemization).[1] Avoid excess NMM. |

| Gelatinous Precipitate | DCU contamination (Step 3) | Cool the reaction mixture to -20°C before filtration to fully precipitate DCU.[1] |

| Loss of Trityl Group | Acidic conditions during workup | Do not use strong acids (HCl) for washes.[1] Use 1M KHSO₄ (mild) and wash quickly.[1] |

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1] Chemical Reviews.[1] (Comprehensive guide on Trt, Boc, and Fmoc orthogonality). [1]

-

Albericio, F. (2000). Orthogonal Protecting Groups for N-Amino and C-Carboxyl Functions in Solid-Phase Peptide Synthesis.[1] Biopolymers.[1][3] (Foundational logic for Hybrid strategies).

-

Sigma-Aldrich. Boc-Glu-OtBu Product Specification & Application.[1] (Confirmation of commercially available regiospecific building block).

-

Bandyopadhyay, D., et al. (2018). Glutathione: A small molecule with big sense.[1][4] International Journal of Pharmaceutical Sciences.[1][4] (Background on GSH structure and biosynthesis).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Enhancing the Oral Bioavailability of Glutathione Using Innovative Analogue Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Manual Solid Phase Synthesis of Glutathione Analogs | Springer Nature Experiments [experiments.springernature.com]

- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

Application Note: Catalytic Hydrogenation of Cbz and Bzl Protected Tripeptides

Abstract

This guide provides a rigorous technical framework for the global or selective deprotection of Carboxybenzyl (Cbz) and Benzyl (Bzl) groups in tripeptides via catalytic hydrogenation. While standard protocols exist for single amino acids, tripeptides present unique challenges—specifically solubility-driven aggregation and diketopiperazine (DKP) formation . This note details optimized protocols to mitigate these risks, ensuring high yield and purity.

Introduction: The Tripeptide Challenge

In peptide synthesis, the Cbz (N-terminal) and Bzl (Side-chain/C-terminal) groups are orthogonal to acid-labile groups (Boc) and base-labile groups (Fmoc). However, their simultaneous removal in tripeptides requires careful kinetic control.

Critical Failure Modes in Tripeptides

-

DKP Formation: Upon removal of the N-terminal Cbz, the liberated amine can attack the C-terminal ester (if present) or the amide backbone, leading to cyclization (Diketopiperazine) and chain truncation. This is kinetically favored in sequences containing Proline or Glycine.

-

Beta-Sheet Aggregation: Protected tripeptides often form insoluble aggregates in standard solvents (MeOH/EtOH), leading to incomplete hydrogenation and catalyst entrapment.

-

Catalyst Poisoning: The free amine generated during reaction can coordinate strongly with the Pd surface, deactivating the catalyst.

Mechanistic Insight & Chemo-selectivity

Catalytic hydrogenation on Palladium (Pd/C) follows a Langmuir-Hinshelwood mechanism. Understanding the adsorption hierarchy is crucial for selectivity.

Relative Rates of Hydrogenolysis

The rate of cleavage typically follows this order:

-

Cbz Removal: Rapid. Proceeds via a carbamic acid intermediate which spontaneously decarboxylates.[1]

-

Bzl Removal: Slower. Requires higher catalyst loading or acidic additives to protonate the leaving group.

Mechanism Diagram

The following diagram illustrates the surface chemistry and the decarboxylation pathway.

Figure 1: Mechanistic pathway of Cbz cleavage on Pd surface. Note the spontaneous decarboxylation step.[1]

Critical Parameters & Solvent Selection

The choice of solvent dictates the reaction rate and suppression of side reactions.

| Solvent System | Application | Pros | Cons |

| MeOH / EtOH | Standard | Green, cheap, easy workup. | Poor solubility for hydrophobic peptides; risk of aggregation. |

| AcOH (Glacial) | Recommended for Tripeptides | Protonates amine (stops catalyst poisoning); prevents DKP formation; excellent solubility. | Requires lyophilization to remove; may acetylate sensitive nucleophiles (rare). |

| THF / H2O (1:1) | Hydrophobic Sequences | Breaks beta-sheets; good for bulky peptides. | Slower reaction rate; THF peroxides risk. |

| EtOAc | Selective Cbz Removal | Slows Bzl removal (allows selectivity). | Poor solubility for free peptides. |

Experimental Protocols

Protocol A: Global Deprotection (Cbz + Bzl Removal)

Best for: Tripeptides where complete deprotection is required (e.g., Cbz-Ala-Gly-Asp(OBzl)-OBzl

-

Preparation :

-

Weigh Cbz/Bzl-protected tripeptide (1.0 equiv) into a round-bottom flask.

-

Add Glacial Acetic Acid (10-20 mL per gram of peptide). Note: If peptide is insoluble, add Trifluoroethanol (TFE) or warm slightly (40°C).

-

-

Catalyst Addition :

-

Under an inert blanket (Argon/N2), add 10% Pd/C (10-20 wt% relative to substrate).

-

Tip: Pre-wet the catalyst with a small amount of water or toluene to prevent ignition.

-

-

Hydrogenation :

-

Monitoring :

-

Monitor via HPLC or TLC.[1] Look for the disappearance of the UV-active Benzyl chromophore.

-

-

Workup :

Protocol B: Selective Cbz Removal (Retaining Side-chain Bzl)

Best for: Fragment condensation strategies where side-chain protection must remain.

-

Inhibitor : Add Pyridine (1.0 equiv) or Diphenylsulfide (catalytic amount).

-

Mechanism: These additives competitively adsorb to the Pd surface, poisoning the highly active sites required for Bzl ether cleavage, but allowing the more facile Cbz hydrogenolysis to proceed.

-

-

Reaction : Run at 1 atm

, RT. Monitor closely. Stop immediately upon Cbz removal.

Workflow Diagram

Figure 2: Step-by-step experimental workflow for catalytic hydrogenation.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Reaction Stalls at 50% | Catalyst poisoning by free amine. | Add 1.0 eq of HCl or use AcOH as solvent to protonate the product.[3] |

| Product is DKP | Cyclization of free amine onto ester. | Crucial: Ensure acidic conditions (AcOH/HCl) throughout. Avoid MeOH if possible. |

| Incomplete Bzl Removal | Steric hindrance or low activity. | Increase pressure (50 psi); Heat to 40°C; Add 5% |

| Precipitate forms | Peptide aggregation. | Switch to TFE (Trifluoroethanol) or HFIP (Hexafluoroisopropanol) mixtures. |

References

-

BenchChem . Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal. Link

-

Sajiki, H. (1995).[5][6] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468. Link

-

Mori, A., et al. (2006).[7] Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279-3281. Link

-

Narihiro, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]

- 7. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]

Application Notes & Protocols: N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of peptide chemistry and pharmaceutical development, the quality and characterization of synthetic peptides are paramount.[1][2] N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl is a fully protected tripeptide derivative that serves as an invaluable tool in this domain.[3][4] Its structure, featuring the gamma-carboxyl group of glutamic acid, the thiol of cysteine, the C-terminus of glycine, and the N-terminus of glutamic acid all masked with benzyl (Bzl) or benzyloxycarbonyl (Cbz) groups, makes it a stable, well-defined molecule.[4][5] This high degree of protection prevents unwanted side reactions and polymerization, ensuring its integrity during synthesis and analysis.[6]

These characteristics make this compound an excellent reference standard for a variety of analytical applications.[1] It is particularly useful as an intermediate in the synthesis of more complex peptides and for the quality control of related pharmaceutical compounds.[][8] This document provides detailed application notes and protocols for its use as a reference standard in common analytical workflows.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and application. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 97924-38-4 | [3][4] |

| Molecular Formula | C39H41N3O8S | [4] |

| Molecular Weight | 711.82 g/mol | [4] |

| Appearance | White to off-white powder/crystals | |

| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and alcohols.[8][9] | |

| Purity | >98% (typically analyzed by HPLC) |

Core Applications and Protocols

The primary application of this compound as a reference standard is in the chromatographic and spectrometric analysis of protected peptides. Its well-defined structure and high purity allow for accurate calibration, identification, and quantification of related compounds in a sample.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of peptides and their derivatives.[10][11] This protocol outlines the use of this compound as a reference standard to determine the purity of a test sample.

Rationale: The Cbz and Bzl protecting groups impart significant hydrophobicity to the molecule, making it well-suited for retention and separation on a C18 stationary phase.[12] A gradient elution with acetonitrile and water, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is typically employed to achieve optimal separation.[10][11]

Experimental Workflow:

Caption: Workflow for MS Identity Confirmation.

Detailed Protocol:

-

Sample Preparation:

-

Prepare a solution of the this compound reference standard at a concentration of approximately 10 µg/mL in a suitable solvent for infusion (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Prepare the test sample in the same solvent and at a similar concentration.

-

-

Mass Spectrometry Parameters (ESI-MS):

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive | Peptides readily form positive ions. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process. |

| Cone Voltage | 20 - 40 V | Can be adjusted to minimize in-source fragmentation. |

| Source Temperature | 120 - 150 °C | Aids in desolvation. |

| Desolvation Temperature | 300 - 400 °C | Facilitates the removal of solvent from the ions. |

| Scan Range | 100 - 1000 m/z | Encompasses the expected molecular ion peaks. |

-

Data Analysis:

-

Acquire the mass spectrum of the reference standard and identify the molecular ion peaks. The expected m/z values are:

-

[M+H]⁺: 712.82

-

[M+Na]⁺: 734.80

-

[M+K]⁺: 750.77

-

-

Acquire the mass spectrum of the test sample under the same conditions.

-

Compare the m/z values of the major peaks in the test sample spectrum with those of the reference standard. A match in the molecular ion peaks confirms the identity of the test sample.

-

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Poor peak shape in HPLC | Inappropriate mobile phase pH; Column degradation; Sample overload | Ensure the use of an ion-pairing agent like TFA. [10]Use a new or validated column. Reduce the injection volume or sample concentration. [10] |

| No or low signal in MS | Poor ionization; Sample degradation; Instrument not tuned | Optimize ESI source parameters. Prepare fresh sample solutions. Calibrate and tune the mass spectrometer according to the manufacturer's instructions. |

| In-source fragmentation in MS | High cone voltage or source temperature | Reduce the cone voltage and source temperature to minimize fragmentation of the protecting groups. [13] |

Conclusion

This compound is a highly valuable reference standard for researchers and professionals in the field of peptide chemistry and drug development. Its stability and well-characterized properties make it an ideal tool for ensuring the accuracy and reliability of analytical methods such as HPLC and mass spectrometry. The protocols provided in this guide offer a solid foundation for its effective implementation in quality control and research applications.

References

-

Pharmaffiliates. This compound. [Link]

-

Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 3-38. [Link]

-

Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-